![molecular formula C12H15N3O B7643644 1-[3-(2-Methoxyphenyl)propyl]-1,2,4-triazole](/img/structure/B7643644.png)
1-[3-(2-Methoxyphenyl)propyl]-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-Methoxyphenyl)propyl]-1,2,4-triazole (MMPT) is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. MMPT has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-[3-(2-Methoxyphenyl)propyl]-1,2,4-triazole is not fully understood, but it is believed to interact with various molecular targets in the body. One proposed mechanism of action is through the inhibition of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. This compound has also been shown to interact with ion channels and receptors in the body, which may contribute to its analgesic and anti-tumor effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have antioxidant and neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[3-(2-Methoxyphenyl)propyl]-1,2,4-triazole in lab experiments is its relatively simple synthesis method, which allows for large-scale production. In addition, this compound has been shown to be relatively stable under various conditions, making it a useful tool for studying various molecular targets in the body. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-[3-(2-Methoxyphenyl)propyl]-1,2,4-triazole. One area of interest is in the development of new analogs with improved pharmacological properties. In addition, further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new methods for synthesizing this compound may lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of 1-[3-(2-Methoxyphenyl)propyl]-1,2,4-triazole involves a series of chemical reactions that are carried out in a laboratory setting. One of the most common methods for synthesizing this compound is through the reaction of 2-methoxyphenylacetonitrile with hydrazine hydrate and propionic acid. The resulting product is then treated with acetic acid to obtain this compound in high yield.
Applications De Recherche Scientifique
1-[3-(2-Methoxyphenyl)propyl]-1,2,4-triazole has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research is in medicinal chemistry, where this compound has been shown to exhibit promising anti-inflammatory, analgesic, and anti-tumor properties. In addition, this compound has been investigated for its potential use as a diagnostic tool for detecting certain types of cancer.
Propriétés
IUPAC Name |
1-[3-(2-methoxyphenyl)propyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-16-12-7-3-2-5-11(12)6-4-8-15-10-13-9-14-15/h2-3,5,7,9-10H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSNBOVVYXZSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride](/img/structure/B7643564.png)

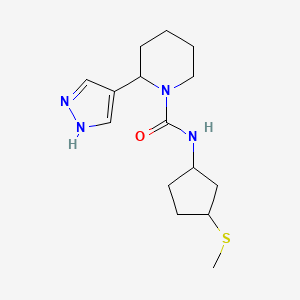
![N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]-3-hydroxy-5-methylbenzamide](/img/structure/B7643575.png)
![N-[3-hydroxy-1-[(4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643589.png)

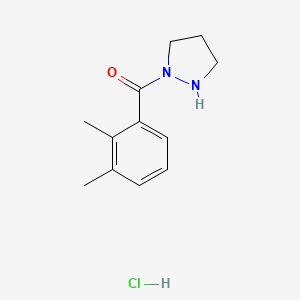
![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide](/img/structure/B7643614.png)
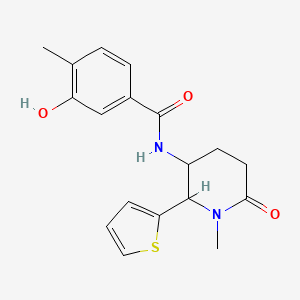
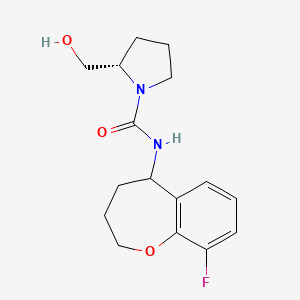
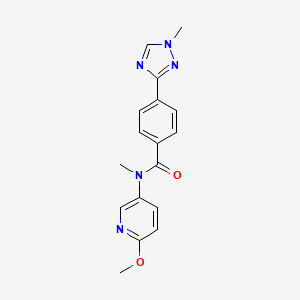
![N-cyclohexyl-2-[[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]acetamide](/img/structure/B7643648.png)
![N-[2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethylamino]-4-methoxyphenyl]acetamide](/img/structure/B7643661.png)
![N-cyclopropyl-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-N-methylacetamide](/img/structure/B7643663.png)